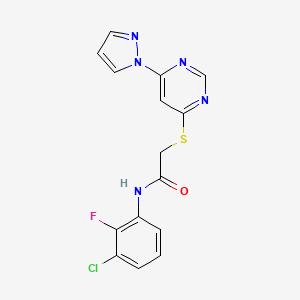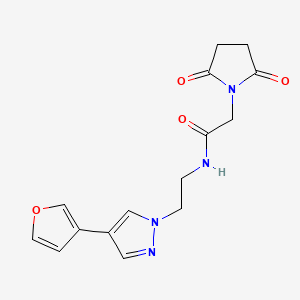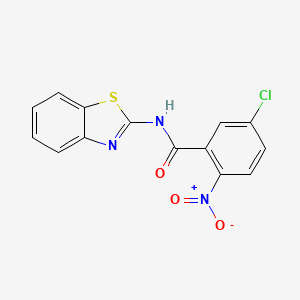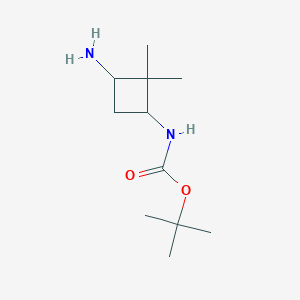
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-chloro-2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-chloro-2-fluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Researchers have synthesized and evaluated derivatives of fluoro-substituted benzo[b]pyran, which include structures related to the specified compound, for their anti-cancer properties. These compounds have shown promising anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs (Hammam, El-Salam, Mohamed, & Hafez, 2005). This highlights the compound's potential in the development of new anticancer agents.
Imaging and Diagnostic Applications
Derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the compound , have been reported as selective ligands for the translocator protein (18 kDa). These compounds, particularly those designed with a fluorine atom allowing for fluorine-18 labeling, are used in positron emission tomography (PET) imaging for detecting neuroinflammation and potentially cancer (Dollé et al., 2008). This application demonstrates the compound's relevance in biomedical imaging and diagnostics.
Neuroinflammation and PET Imaging
Novel pyrazolo[1,5-a]pyrimidines, including variations of the compound of interest, have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. The study involved the synthesis of fluoroalkyl- and fluoroalkynyl- analogues, which displayed subnanomolar affinity for TSPO. These compounds were radiolabeled with fluorine-18 and investigated for their potential as in vivo PET radiotracers for neuroinflammation (Damont et al., 2015). This research underscores the compound's utility in developing tools for neuroscientific research and clinical diagnostics.
Peripheral Benzodiazepine Receptors
Studies have synthesized and evaluated substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, including radiolabeled versions with fluorine-18, showed promising results in biodistribution studies, aligning with the known localization of PBRs. This research suggests potential applications in studying neurodegenerative disorders through imaging (Fookes et al., 2008).
Antitumor Pyrimidine Derivatives
A series of new pyrimidine derivatives have been reported for their antitumor activity, including structures similar to the specified compound. These derivatives have been synthesized and screened for their activity against various human tumor cell lines, demonstrating significant therapeutic activity (Masaret, 2021). This area of research highlights the potential of such compounds in the development of new antitumor medications.
Propiedades
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5OS/c16-10-3-1-4-11(15(10)17)21-13(23)8-24-14-7-12(18-9-19-14)22-6-2-5-20-22/h1-7,9H,8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKVTYMEVFRWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-chloro-2-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2849502.png)

![2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2849504.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2849506.png)
![5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2849509.png)
![N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B2849510.png)


![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2849513.png)

![3-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2849515.png)


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2849524.png)